
Telbivudine
Vue d'ensemble
Description
La télbivudine est un médicament antiviral utilisé principalement dans le traitement des infections chroniques par le virus de l'hépatite B. C'est un analogue synthétique de la thymidine nucléoside, plus précisément le β-L énantiomère de la thymidine. La télbivudine est commercialisée sous les noms de marque Sebivo dans l'Union européenne et Tyzeka aux États-Unis . Elle agit en inhibant la réplication du virus de l'hépatite B, réduisant ainsi la charge virale chez les patients.
Applications De Recherche Scientifique
Telbivudine has been extensively studied for its efficacy in treating chronic hepatitis B. Clinical trials have shown that it is significantly more effective than lamivudine or adefovir in reducing viral load and is less likely to cause resistance . It has also been used in combination therapies to enhance its antiviral effects and reduce the risk of resistance
Mécanisme D'action
Target of Action
Telbivudine, a synthetic thymidine nucleoside analog, has specific activity against the hepatitis B virus (HBV) . Its primary target is the HBV DNA polymerase (reverse transcriptase) .
Mode of Action
This compound undergoes phosphorylation via interaction with cellular kinases to form the active metabolite, This compound 5’-triphosphate . This active metabolite inhibits HBV DNA polymerase by competing with the natural substrate, thymidine 5’-triphosphate . This competition leads to the chain termination of DNA synthesis, thereby inhibiting viral replication .
Biochemical Pathways
This compound affects the replication pathway of HBV, which produces mature infectious virions . It impairs HBV DNA replication by leading to chain termination . This alteration in the replication pathway is critically involved in HBV entry, inflammation, fibrosis, and carcinogenesis of host cells .
Pharmacokinetics
This compound is orally administered, with good tolerance, lack of toxicity, and no dose-limiting side effects . It has low protein binding (3.3% in vitro) and undergoes no metabolism . The elimination half-life of this compound is 40 to 49 hours in the terminal phase, and it is excreted through the kidneys .
Result of Action
The molecular effect of this compound is the inhibition of HBV DNA synthesis, which results in the reduction of viral replication . On a cellular level, this compound treatment corrects HBV-induced epigenetic alterations in liver cells . It also induces TGF-β1 expression in human macrophagic cells .
Action Environment
Environmental factors such as renal function can influence the action of this compound . A study showed that this compound has a renal protective effect, improving the estimated glomerular filtration rate (eGFR) during treatment . The benefit on renal function needs to be weighed against the occurrence of resistance in specific clinical situations .
Analyse Biochimique
Biochemical Properties
Telbivudine interacts with cellular kinases to undergo phosphorylation, forming the active metabolite, this compound 5’-triphosphate . This active metabolite inhibits the hepatitis B virus DNA polymerase (reverse transcriptase) by competing with the natural substrate, thymidine 5’-triphosphate .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by inhibiting viral replication . In HepG2 cells, this compound treatment corrects HBV-induced epigenetic alterations .
Molecular Mechanism
The mechanism of action of this compound involves the formation of its active metabolite, this compound 5’-triphosphate, which inhibits HBV DNA polymerase by competing with the natural substrate, thymidine 5’-triphosphate . This leads to the chain termination of DNA synthesis, thereby inhibiting viral replication .
Temporal Effects in Laboratory Settings
Over time, this compound has shown to be effective in suppressing HBV. In a 104-week regimen of this compound-based optimization strategy for Chinese patients with chronic hepatitis B, 94% of patients achieved virological suppression after 104 weeks .
Dosage Effects in Animal Models
In preclinical studies, this compound was investigated in rats and monkeys at concentrations substantially greater than the anticipated dose in humans. No significant toxic effects were observed in animal models, suggesting a minimal risk of cumulative, carcinogenic, or reproductive toxicity in humans .
Metabolic Pathways
This compound is a prodrug that requires phosphorylation to become active. There are two candidates which may perform the first phosphorylation TK2 and DTYMK and one, NME4, that may perform the second phosphorylation to form the active metabolite, this compound 5’-triphosphate .
Transport and Distribution
This compound is orally administered, with good tolerance, lack of toxicity, and no dose-limiting side effects
Méthodes De Préparation
La télbivudine peut être synthétisée par plusieurs méthodes. Une méthode courante consiste à partir de la 5-méthyl-L-uridine et à procéder en quatre étapes principales : déshydratation, acylation-halogénation, déshalogénation par hydrogénation catalytique et ajout final du groupe protecteur du sucre . Une autre méthode implique la réaction du L-xylose avec l'acétone et l'acide sulfurique pour former un acétonide, suivie d'une série de réactions d'acylation, d'hydrolyse et de condensation pour donner le produit final . Ces méthodes sont conçues pour être efficaces et adaptées à la production industrielle à grande échelle.
Analyse Des Réactions Chimiques
La télbivudine subit plusieurs types de réactions chimiques, notamment la phosphorylation, qui est cruciale pour son activité antivirale. Le composé est phosphorylé par des kinases cellulaires pour former la télbivudine 5'-triphosphate, le métabolite actif . Ce métabolite inhibe l'ADN polymérase du virus de l'hépatite B en entrant en compétition avec le substrat naturel, la thymidine 5'-triphosphate, ce qui conduit à la terminaison de la chaîne de la synthèse de l'ADN . Les réactifs couramment utilisés dans ces réactions comprennent le triflate de triméthylsilyle, l'hexaméthyldisilazane et divers agents d'acylation . Le produit principal formé à partir de ces réactions est la télbivudine 5'-triphosphate, qui est responsable de ses effets antiviraux.
Applications de la recherche scientifique
La télbivudine a été largement étudiée pour son efficacité dans le traitement de l'hépatite B chronique. Les essais cliniques ont montré qu'elle est significativement plus efficace que la lamivudine ou l'adéfovir pour réduire la charge virale et qu'elle est moins susceptible de provoquer une résistance . Elle a également été utilisée dans des thérapies combinées pour renforcer ses effets antiviraux et réduire le risque de résistance
Mécanisme d'action
La télbivudine exerce ses effets antiviraux en inhibant la réplication du virus de l'hépatite B. Une fois administrée, elle est phosphorylée par des kinases cellulaires pour former la télbivudine 5'-triphosphate . Ce métabolite actif entre en compétition avec le substrat naturel, la thymidine 5'-triphosphate, pour son incorporation dans l'ADN viral par l'ADN polymérase du virus de l'hépatite B. L'incorporation de la télbivudine 5'-triphosphate conduit à la terminaison de la chaîne, inhibant ainsi la synthèse et la réplication de l'ADN viral . Ce mécanisme réduit efficacement la charge virale chez les patients et contribue à la prise en charge des infections chroniques par le virus de l'hépatite B.
Comparaison Avec Des Composés Similaires
La télbivudine est souvent comparée à d'autres médicaments antiviraux utilisés pour traiter l'hépatite B chronique, tels que la lamivudine, l'adéfovir et l'entécavir. Les essais cliniques ont montré que la télbivudine est plus efficace que la lamivudine et l'adéfovir pour réduire la charge virale et qu'elle est moins susceptible de provoquer une résistance . L'entécavir, un autre médicament antiviral, est également très efficace mais a un profil de résistance différent et peut être préféré dans certains scénarios cliniques . La particularité de la télbivudine réside dans son activité spécifique contre le virus de l'hépatite B et son profil de résistance favorable par rapport aux autres analogues nucléosidiques.
Propriétés
IUPAC Name |
1-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFYYKKMVGJFEH-CSMHCCOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@@H]2C[C@H]([C@@H](O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30187813 | |
| Record name | Telbivudine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Telbivudine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015394 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Sparingly soluble in water (>20 mg/mL), 6.68e+01 g/L | |
| Record name | Telbivudine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01265 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Telbivudine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015394 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Telbivudine 5'–triphosphate inhibits HBV DNA polymerase (reverse transcriptase) by competing with the natural substrate, thymidine 5'–triphosphate. This leads to the chain termination of DNA synthesis, thereby inhibiting viral replication. Incorporation of telbivudine 5'–triphosphate into viral DNA also causes DNA chain termination, resulting in inhibition of HBV replication. Telbivudine inhibits anticompliment or second-strand DNA. | |
| Record name | Telbivudine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01265 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
3424-98-4 | |
| Record name | Telbivudine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3424-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Telbivudine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003424984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Telbivudine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01265 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Telbivudine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 1-(2-deoxy-β-L-erythro-pentofuranosyl)-5-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.511 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TELBIVUDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OC4HKD3SF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Telbivudine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015394 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does telbivudine exert its antiviral effect against the hepatitis B virus (HBV)?
A1: this compound is a synthetic L-nucleoside analogue that inhibits HBV DNA polymerase. [] It acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate, preventing HBV DNA replication. [, ] This leads to a decrease in the amount of HBV DNA in the blood.
Q2: What are the downstream effects of this compound's inhibition of HBV DNA polymerase?
A2: By inhibiting HBV DNA polymerase, this compound disrupts the viral replication cycle. [, ] This leads to a decrease in the levels of viral proteins, such as HBsAg and HBeAg. The reduction in viral load and protein levels helps to improve liver function and decrease the risk of complications like cirrhosis and hepatocellular carcinoma. [, , ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C10H14N2O5 and its molecular weight is 242.23 g/mol.
Q4: Have any computational chemistry studies been conducted on this compound?
A4: While the provided papers do not delve into specific computational studies, they highlight that this compound is a β-L-nucleoside analogue. [] This structural information can be used in computational chemistry studies to investigate its interactions with HBV DNA polymerase and to design potential analogues with improved efficacy.
Q5: Are there any specific formulation strategies employed to enhance this compound's stability, solubility, or bioavailability?
A5: The research papers provided do not specifically address formulation strategies for this compound.
Q6: Is there information available regarding the environmental impact and degradation of this compound?
A6: The provided research primarily focuses on the clinical aspects of this compound and does not delve into its environmental impact or degradation pathways.
Q7: What is the pharmacokinetic profile of this compound?
A8: this compound is rapidly absorbed after oral administration, reaching peak plasma concentrations between 2.5 to 3.0 hours. [] It has a biphasic disposition and reaches steady state after 5 to 7 days of daily dosing. []
Q8: What is the evidence for the efficacy of this compound in treating chronic hepatitis B?
A8: Numerous studies, including in vitro and in vivo experiments, as well as clinical trials, have demonstrated the efficacy of this compound in treating chronic hepatitis B.
- In vitro: this compound effectively inhibited HBV replication in Huh7 cells transfected with pHBV1.3 plasmids. []
- Animal models: A mouse model using mouse hepatitis virus strain 3 (MHV-3) showed that this compound, independent of its antiviral activity, boosted the immune response by increasing interferon-γ and decreasing interleukin-4 levels. [] Additionally, this compound treatment enhanced T-cell proliferation and cytokine secretion while suppressing programmed death ligand 1 expression on T cells. []
Q9: How does this compound compare to other antiviral agents like entecavir and tenofovir?
A11: While this compound demonstrates efficacy, particularly in achieving HBeAg seroconversion, [, , ] comparisons with entecavir and tenofovir show varying results.
- Tenofovir: A roadmap study comparing this compound and tenofovir in HBeAg-negative patients found both regimens similarly effective in suppressing HBV DNA and normalizing ALT levels over 156 weeks. [] Interestingly, this compound showed an eGFR improvement, unlike tenofovir. []
Q10: Does this compound show any unique advantages in specific patient populations?
A10: Studies suggest potential benefits of this compound in certain patient groups:
- Liver Transplant Recipients: While this compound shows promise in improving renal function and preventing HBV recurrence after liver transplantation, [, ] its use is limited by a high risk of polyneuropathy and myopathy, especially in patients with diabetes. []
- Patients with Renal Impairment: Several studies indicate that this compound, both as monotherapy and in combination with adefovir, can improve renal function in CHB patients, particularly those with pre-existing renal impairment or at high risk. [, , , ]
Q11: What is the primary mechanism of resistance to this compound?
A13: The most common mechanism of resistance to this compound is the development of mutations in the HBV polymerase gene, particularly the YMDD motif. [, , ]
Q12: Is there cross-resistance between this compound and other antiviral agents?
A14: Yes, cross-resistance can occur between this compound and other nucleoside/nucleotide analogues, such as lamivudine. [, ] This highlights the importance of considering resistance profiles when switching therapies or using combination treatments.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

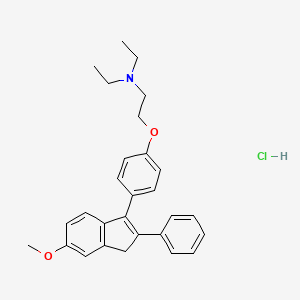
![5-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazolidine-2-thione](/img/structure/B1682660.png)

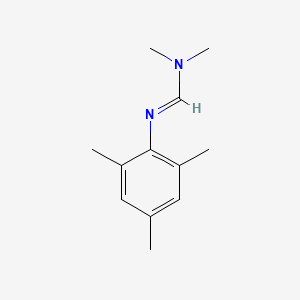
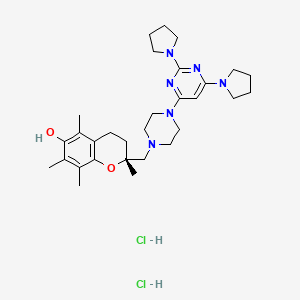

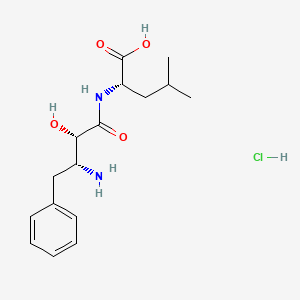
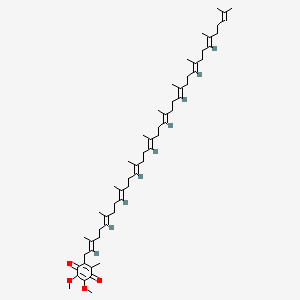

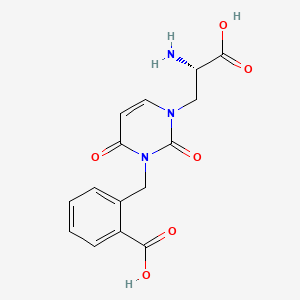
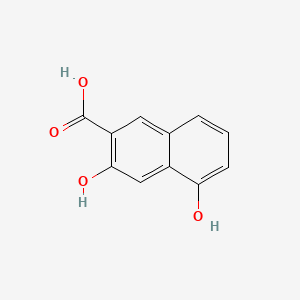
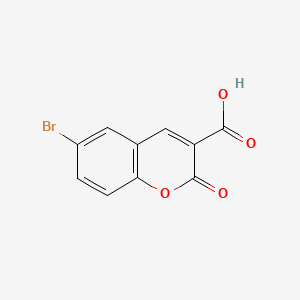
![2-(11-Hydroxy-3-oxo-3H-dibenzo[C,H]xanthen-7-YL)benzoic acid](/img/structure/B1682680.png)
